
N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide, also known as CT1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of thiazole-containing compounds, which have been found to possess a wide range of biological activities. CT1 has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammatory responses. N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been found to inhibit the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB into the nucleus and subsequent activation of pro-inflammatory genes. N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has also been found to inhibit the activation of MAPK signaling pathways, which play a crucial role in the regulation of cell proliferation and survival.
Biochemical and physiological effects:
N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to reduce neuroinflammation and protect neurons from oxidative stress. However, the exact mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide and its effects on various signaling pathways and cellular processes require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and potential therapeutic applications. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations pose limitations for its use in lab experiments. Further studies are required to optimize the concentration and delivery method of N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide for its use in various experimental settings.
Orientations Futures
Several future directions can be explored in the context of N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide research. These include investigating the effects of N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide on various signaling pathways and cellular processes, optimizing its concentration and delivery method for therapeutic applications, and exploring its potential in combination with other drugs for enhanced therapeutic efficacy. Additionally, further studies are required to investigate the safety and toxicity of N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide in animal models and humans. Overall, N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has significant potential for the treatment of various diseases, and further research is required to fully explore its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide involves the reaction of 2-aminothiazole with ethyl chloroacetate to form ethyl 2-(1,3-thiazol-2-ylthio)acetate, which is further reacted with cyclopropylcyanide to yield N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide. The synthesis method has been optimized to obtain high yields of N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide with purity greater than 99%.
Applications De Recherche Scientifique
N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-tumor, and neuroprotective activities. N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. It has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-11(7-12,8-2-3-8)14-9(15)6-17-10-13-4-5-16-10/h4-5,8H,2-3,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWOCTOOCVXXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CSC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

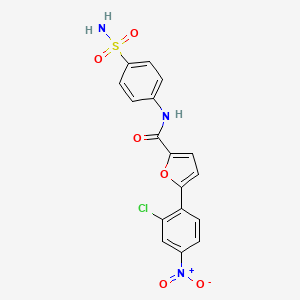
![8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B2678658.png)
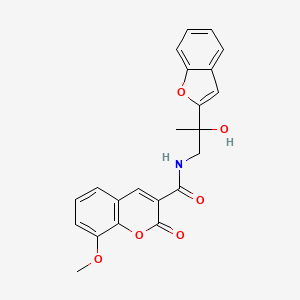
![(E)-3-((2,5-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2678661.png)
![4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2678663.png)

![Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2678666.png)

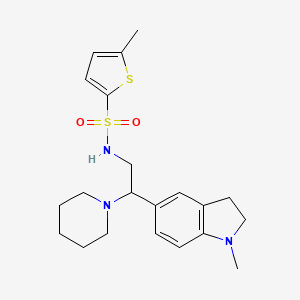
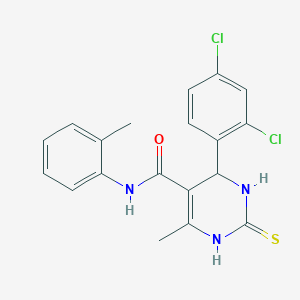
![2-Prop-2-enoyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile](/img/structure/B2678674.png)
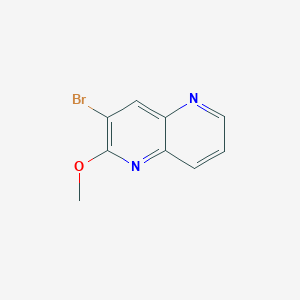
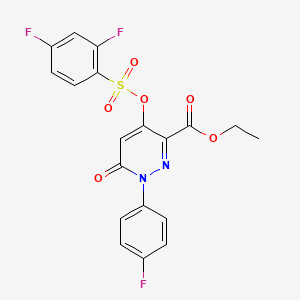
![methyl 4-[(E)-3-(6-chloro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate](/img/structure/B2678677.png)